molecular formula C12H14O3 B11925471 1-Ethynyl-4-(trimethoxymethyl)benzene

1-Ethynyl-4-(trimethoxymethyl)benzene

Cat. No.: B11925471
M. Wt: 206.24 g/mol
InChI Key: ZEENQNCOKOOISM-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(trimethoxymethyl)benzene (C12H14O3) is an aromatic compound featuring an ethynyl (–C≡CH) group and a trimethoxymethyl (–C(OCH3)3) substituent at the para position of the benzene ring. The ethynyl group confers reactivity for coupling or cycloaddition reactions, while the trimethoxymethyl moiety enhances solubility in polar solvents due to its electron-donating methoxy groups.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-ethynyl-4-(trimethoxymethyl)benzene

InChI

InChI=1S/C12H14O3/c1-5-10-6-8-11(9-7-10)12(13-2,14-3)15-4/h1,6-9H,2-4H3

InChI Key

ZEENQNCOKOOISM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C#C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-ethynylbenzene with trimethyl orthoformate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-(trimethoxymethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(trimethoxymethyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

1-Chloro-4-(trimethoxymethyl)benzene

  • Structure : Replaces the ethynyl group with chlorine.
  • Reactivity: Lacks the ethynyl group’s ability for alkyne-specific reactions (e.g., Sonogashira coupling). The electron-withdrawing chlorine reduces ring electron density compared to the electron-donating trimethoxymethyl group in the target compound .
  • Applications : Primarily a halogenated aromatic intermediate.

1-Ethynyl-4-(methoxymethyl)benzene

  • Structure : Methoxymethyl (–CH2OCH3) instead of trimethoxymethyl.
  • Electronic Effects : Reduced steric bulk and lower electron donation compared to three methoxy groups.
  • Solubility : Lower polarity than the target compound, impacting solubility in polar solvents .

1-Ethynyl-4-(trifluoromethyl)benzene

  • Structure : Trifluoromethyl (–CF3) substituent.
  • Electronic Effects : Strong electron-withdrawing –CF3 group decreases ring electron density, contrasting with the electron-rich trimethoxymethyl group. This alters reactivity in electrophilic substitutions or metal-catalyzed reactions .
  • Applications : Used in catalysis (e.g., hydrogenation reactions) and as a fluorinated building block .

1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene

  • Structure : Bulky trans-4-propylcyclohexyl group.
  • Steric Effects : Significant steric hindrance limits accessibility of the ethynyl group for reactions.
  • Applications : Key in liquid crystal formulations due to its mesogenic properties .

1-Ethynyl-4-(methylsulfonyl)benzene

  • Structure : Methylsulfonyl (–SO2CH3) substituent.
  • Electronic Effects : Strong electron-withdrawing sulfonyl group directs electrophilic attacks to specific positions, unlike the electron-donating trimethoxymethyl group.
  • Applications: Potential in sulfonamide drug synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends
1-Ethynyl-4-(trimethoxymethyl)benzene 206.24 Not reported High in polar aprotic solvents
1-Chloro-4-(trimethoxymethyl)benzene 216.66 Not reported Moderate in DCM, THF
1-Ethynyl-4-(trifluoromethyl)benzene 186.13 120–125 (est.) Soluble in THF, benzene
1-Ethynyl-4-(methoxymethyl)benzene 148.18 80–85 (est.) Soluble in ether, CHCl3

Biological Activity

1-Ethynyl-4-(trimethoxymethyl)benzene is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H12O3
  • Molecular Weight: 192.21 g/mol
  • CAS Number: 66228-76-0
  • Structure: The compound features a benzene ring substituted with an ethynyl group and three methoxy groups, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a therapeutic agent. Key areas of interest include:

  • Anticancer Activity: Preliminary studies have indicated that this compound may exhibit anticancer properties. Research suggests that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Antioxidant Properties: The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

This compound's biological mechanisms are still under investigation, but several hypotheses have emerged based on related compounds:

  • Cell Cycle Arrest: Some studies suggest that the compound may cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Tumor Growth: In vivo studies indicate that it may inhibit tumor growth by affecting angiogenesis and metastasis.

Anticancer Studies

A notable study evaluated the effects of this compound on various cancer cell lines. The findings included:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)20Inhibition of migration

Source:

Antioxidant Activity

Research has demonstrated the antioxidant capacity of this compound using DPPH radical scavenging assays:

Concentration (µM)% Inhibition
1030
5060
10085

Source:

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